molecular formula C23H22N4O3 B5776000 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone

Cat. No. B5776000
M. Wt: 402.4 g/mol
InChI Key: RHVRWBJWJGZIDQ-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone, also known as CHPS, is a semicarbazone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CHPS is a small molecule that has been synthesized through a multi-step process and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone is not fully understood. However, it has been suggested that 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately causes cell death. 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activation of NF-κB, and reduce the production of reactive oxygen species. 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone is its small molecular size, which allows it to easily penetrate cell membranes and reach intracellular targets. 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone. One area of interest is the development of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone and its potential applications in these diseases. Additionally, there is potential for the development of new derivatives of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone involves the reaction of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.

Scientific Research Applications

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[(E)-[2-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c24-23(29)26-25-13-16-7-1-6-12-22(16)30-15-17(28)14-27-20-10-4-2-8-18(20)19-9-3-5-11-21(19)27/h1-13,17,28H,14-15H2,(H3,24,26,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVRWBJWJGZIDQ-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}hydrazinecarboxamide

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